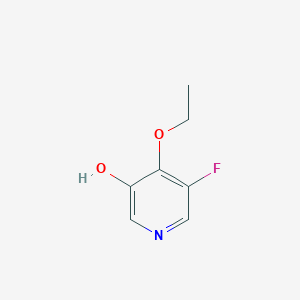

4-Ethoxy-5-fluoropyridin-3-ol

CAS No.:

Cat. No.: VC20148478

Molecular Formula: C7H8FNO2

Molecular Weight: 157.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8FNO2 |

|---|---|

| Molecular Weight | 157.14 g/mol |

| IUPAC Name | 4-ethoxy-5-fluoropyridin-3-ol |

| Standard InChI | InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3 |

| Standard InChI Key | QGEXVKYRLZJYOE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=NC=C1O)F |

Introduction

Synthesis Methods

The synthesis of 4-Ethoxy-5-fluoropyridin-3-ol involves substitution reactions and other organic synthesis techniques. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

General Synthesis Steps:

-

Starting Material: A pyridine derivative is used as the base structure.

-

Substitution Reactions:

-

Introduction of the ethoxy group typically involves alkylation using ethyl halides under basic conditions.

-

Fluorination is achieved using fluorinating agents such as or .

-

-

Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.

-

Optimization: Reactions are often conducted under reflux in polar aprotic solvents to enhance nucleophilicity.

Biological Activity and Mechanism

Research indicates that 4-Ethoxy-5-fluoropyridin-3-ol exhibits promising biological activity due to its structural features:

-

Antimicrobial and Antifungal Properties: The compound interacts with biological targets, potentially inhibiting specific enzymes or pathways.

-

Drug Design Potential: Fluorinated compounds are known for increased bioactivity and metabolic stability, making this compound a candidate for drug development.

Hypothesized Mechanism:

The biological activity likely involves interaction with active sites of enzymes or receptors, facilitated by hydrogen bonding from the hydroxyl group and electronic effects from the fluorine atom.

Applications in Medicinal Chemistry

The unique combination of functional groups makes 4-Ethoxy-5-fluoropyridin-3-ol a valuable scaffold in drug discovery:

-

Pharmacological Research:

-

Potential inhibitor of enzymes or signaling pathways.

-

Structural analogs have shown activity against bacterial and fungal strains.

-

-

Synthetic Intermediate:

-

Useful in synthesizing more complex heterocyclic compounds.

-

Can be modified to explore structure-activity relationships (SAR) in drug design.

-

Comparison with Related Compounds

To understand its uniqueness, the compound can be compared with structurally related derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoropyridin-3-ol | Lacks ethoxy group | Simpler structure; reduced bioactivity |

| Ethyl 5-fluoropyridin-2-carboxylate | Contains carboxylate instead of hydroxyl | Different reactivity and solubility |

| 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol | Chlorine instead of hydrogen at position 6 | Enhanced lipophilicity; altered bioactivity |

The ethoxy and fluorine substituents in 4-Ethoxy-5-fluoropyridin-3-ol provide a balance between hydrophilicity and lipophilicity, which is critical for pharmacokinetics.

Challenges and Future Research Directions

Despite its potential, several challenges remain:

-

Limited Data on Biological Mechanisms: Further studies are needed to elucidate its exact mode of action.

-

Optimization of Synthesis: Improved methods for higher yield and purity are required for large-scale applications.

-

Exploration of Derivatives: Modifications to substituent positions may provide insights into SAR for enhanced pharmacological profiles.

Future research should focus on:

-

Advanced computational modeling to predict binding affinities.

-

Experimental validation of antimicrobial properties.

-

Development of analogs for specific therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume